molecular formula C21H18N2O6 B2419772 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-63-1

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2419772
M. Wt: 394.383
InChI Key: YTCOAEGRZROLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 1,2,4-oxadiazole group, which is a type of aromatic ring . The compound also contains a trimethoxyphenyl group, which is a phenyl group substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The trimethoxyphenyl group is electron-rich, which can influence the compound’s reactivity . The 1,2,4-oxadiazole and chromen-2-one groups are both heterocyclic rings, which can also have significant effects on the compound’s properties .

Scientific Research Applications

Antioxidant and Antihyperglycemic Agents

Researchers have synthesized derivatives of 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one for potential use as antioxidant and antihyperglycemic agents. These compounds demonstrated promising in vitro antioxidant activity and significant in vivo antihyperglycemic effects in Streptozotocin–nicotinamide induced adult Wistar rats, indicating their potential for therapeutic applications in managing oxidative stress and glucose levels (Kenchappa et al., 2017).

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of coumarin-incorporated 1,3,4-oxadiazole derivatives. These compounds have been synthesized and evaluated against bacterial strains such as Staphylococcus aureus, Escherichia coli, and the fungal strain Candida albicans. Results have shown significant in vitro growth inhibition, highlighting their potential as antimicrobial agents (Bhat et al., 2013).

Structural Analysis

The crystal structure of related chromen-2-one compounds has been determined, providing insights into their molecular configurations and potential interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their biological activities and applications in materials science (Manolov et al., 2008).

Synthesis Methods

Research has also focused on developing efficient synthesis methods for these compounds. For example, the synthesis of coumarin derivatives that involve Claisen–Schmidt condensation demonstrates the chemical versatility and potential for producing a wide range of derivatives for various applications (Kenchappa et al., 2017).

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-11-5-6-15-12(7-11)8-14(21(24)28-15)20-22-19(23-29-20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCOAEGRZROLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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